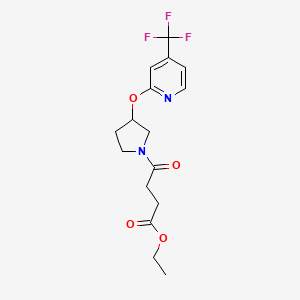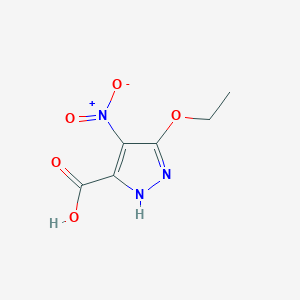
TCMDC-124381
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and is substituted with a 4-methoxyphenyl group and a pyrrolidin-1-yl group.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine hydrochloride, also known as TCMDC-124381, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . The compound’s interaction with PfCLK3 is a key aspect of its mechanism of action .
Mode of Action
This compound interacts with PfCLK3 through a process facilitated by the co-crystal structure of the kinase and the compound . This interaction leads to the rational design of covalent inhibitors of PfCLK3 . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of the molecules .
Biochemical Pathways
The compound this compound affects the protein translation machinery of the malaria parasite . This machinery is a rich source of drug targets, and the compound’s interaction with PfCLK3 disrupts this machinery, affecting the parasite’s ability to produce proteins necessary for its survival .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for its bioavailability . . It’s important to note that optimization of these properties is often a challenging part of drug discovery and can significantly impact the success of a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PfCLK3 kinase . This inhibition disrupts the protein translation machinery of the malaria parasite, affecting its ability to survive and reproduce . The compound’s interaction with PfCLK3 leads to the design of covalent inhibitors, which display low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the action of a compound .
Biochemische Analyse
Biochemical Properties
TCMDC-124381 has been identified as an inhibitor of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme involved in protein synthesis in the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating a unique mode of action .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been suggested that this compound may interact with the spike protein of SARS-CoV-2, potentially inhibiting the virus’s ability to enter host cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PfProRS. The compound binds to an allosteric site on the enzyme, leading to inhibition of its activity . This interaction is highly specific, with this compound showing over 100 times specificity for PfProRS compared to its human counterpart .
Metabolic Pathways
Given its interaction with PfProRS, it is likely that the compound plays a role in the metabolism of proteins in Plasmodium falciparum .
Subcellular Localization
Given its interaction with PfProRS, it is likely that the compound localizes to areas of the cell where protein synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution with 4-Methoxyphenyl Group:
Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-aminobenzamide: Shares the 4-methoxyphenyl group but has a different core structure.
4-Methoxyphenylpiperazine: Contains the 4-methoxyphenyl group and a piperazine ring instead of the quinazoline core.
N-(4-methoxyphenyl)-1H-indole-2-carboxamide: Features the 4-methoxyphenyl group and an indole core.
Uniqueness
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-24-15-10-8-14(9-11-15)20-19-21-17-7-3-2-6-16(17)18(22-19)23-12-4-5-13-23;/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXCAUHFCLHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2408836.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)
![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2408842.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)


![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
